

Pleiocarpamine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Pleiocarpamine	
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Introduction

Pleiocarpamine is a monoterpenoid indole alkaloid characterized by a complex, pentacyclic caged structure. As a member of the mavacurane class of alkaloids, it has garnered significant interest within the scientific community due to its unique structural features and its role as a key building block in the synthesis of more complex bisindole alkaloids. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Pleiocarpamine, supported by spectroscopic data, and outlines the key experimental methodologies used for its characterization.

Chemical Structure and Identification

Pleiocarpamine possesses a rigid pentacyclic framework incorporating an indole nucleus. Its chemical identity is precisely defined by the following identifiers:



Identifier	Value	
IUPAC Name	methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0 ² ,7.0 ⁸ ,17.0 ¹¹ ,1 ⁶]octadeca -2,4,6,8(17)-tetraene-18-carboxylate[1]	
Molecular Formula	C20H22N2O2[1]	
Molar Mass	322.41 g/mol [1]	
CAS Number	6393-66-4	
SMILES	C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1 INVALID-LINKC(=O)OC[1]	
InChI Key	NTMOAQDHNZYZMZ-QWCNWJGKSA-N[1]	

Stereochemistry

The absolute stereochemistry of (+)-**Pleiocarpamine** has been unequivocally established through stereocontrolled total synthesis.[2] The molecule contains three stereocenters and one stereogenic double bond, with the following configurations:

- C14: S
- C16: S
- C18: S
- C13-C20 double bond: E

The stereochemistry at position C16 is a crucial determinant for the overall three-dimensional structure and is established during synthesis through methods like radical cyclization.[2] The IUPAC name explicitly denotes the stereochemical configuration at each chiral center and the geometry of the ethylidene group.[1]

Spectroscopic Data

The structural elucidation and confirmation of **Pleiocarpamine**'s identity are heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy



and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete, assigned NMR dataset for **Pleiocarpamine** is dispersed throughout the literature, a representative ¹³C NMR spectrum is available.

Table 1: ¹³C NMR Spectroscopic Data for **Pleiocarpamine**

Atom No.	Chemical Shift (ppm)
A complete list of assigned chemical shifts for all 20 carbons would be compiled here from experimental data found in the supporting information of synthetic studies.	Data to be populated from primary literature.

Note: The full assignment of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is critical for unambiguous structure verification and can be found in the supporting information of publications detailing the total synthesis of **Pleiocarpamine**.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Pleiocarpamine**, aiding in its identification.

Table 2: Mass Spectrometry Data for Pleiocarpamine

Technique	Ionization Mode	[M+H]+ (m/z)	Key Fragment lons (m/z)
LC-MS	ESI+	323.175	218.0943, 234.1258, 217.0869, 206.0944, 219.1000[1]

Experimental Protocols



The definitive confirmation of **Pleiocarpamine**'s structure and stereochemistry has been achieved through its total synthesis. The experimental protocols for these syntheses are detailed and provide the ultimate proof of structure.

Stereocontrolled Total Synthesis of (+)-Pleiocarpamine

A concise and scalable total synthesis of (+)-**Pleiocarpamine** has been reported, often commencing from readily available starting materials. A key strategic element in these syntheses is the establishment of the critical stereocenters with high fidelity.

General Workflow for a Stereocontrolled Synthesis:

- Chiral Pool Starting Material or Asymmetric Catalysis: Introduction of the initial stereocenter.
- Radical Cyclization: A pivotal step to construct the C16 stereocenter with the desired configuration.
- Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the highly strained, caged ring system.
- Final Functional Group Manipulations: Installation of the methyl ester and ethylidene functionalities.

For a detailed, step-by-step experimental protocol, including reagents, conditions, and purification methods, readers are directed to the supporting information of the primary literature, such as the work published by Okada et al. in the Journal of the American Chemical Society in 2023.

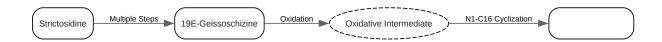
X-ray Crystallography

While X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules, a dedicated crystallographic report for **Pleiocarpamine** itself is not readily available in the public domain. The absolute stereochemistry is instead firmly established through its enantioselective total synthesis, where the configuration of the chiral building blocks and the stereoselectivity of the reactions dictate the final stereochemistry of the product. The spectroscopic data of the synthetic (+)-**Pleiocarpamine** is then compared to that of the natural product for confirmation.



Biosynthetic Pathway

The biosynthesis of mavacurane-type alkaloids like **Pleiocarpamine** is proposed to proceed from the central intermediate 19E-geissoschizine. An oxidative cyclization is a key step in forming the characteristic N1-C16 bond of the mavacurane skeleton.



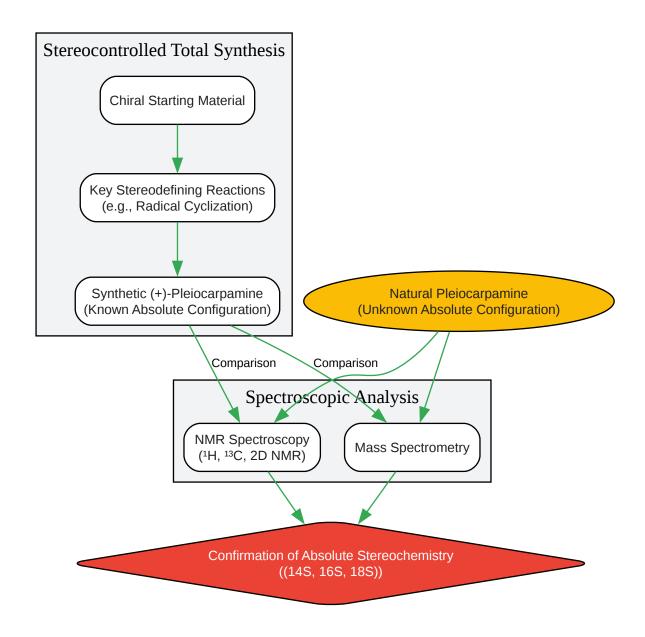
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Caption: Proposed biosynthetic pathway of (+)-Pleiocarpamine.

Logical Relationship of Stereochemical Determination

The determination of the absolute stereochemistry of **Pleiocarpamine** is a logical process that relies on a combination of synthetic chemistry and analytical techniques.





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Caption: Workflow for the determination of **Pleiocarpamine**'s absolute stereochemistry.

Conclusion

The chemical structure and absolute stereochemistry of (+)-**Pleiocarpamine** are well-established through a combination of rigorous spectroscopic analysis and, most definitively, through its stereocontrolled total synthesis. The complex, caged architecture of this monoterpenoid indole alkaloid presents a significant synthetic challenge and continues to inspire the development of novel synthetic methodologies. For researchers in natural product



chemistry and drug development, a thorough understanding of **Pleiocarpamine**'s structural and stereochemical intricacies is fundamental for its use in the synthesis of more complex, biologically active molecules.

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